molecular formula C18H17N3O4 B2703730 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 501103-35-1

3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No. B2703730
CAS RN: 501103-35-1
M. Wt: 339.351
InChI Key: BAHJAYPEIUZAKO-UHFFFAOYSA-N
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Description

3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as PDP or PDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDP is a bis-chelating ligand that can form stable complexes with various metal ions.

Mechanism of Action

The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The metal complexes of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can interact with various biological molecules such as enzymes, proteins, and DNA, leading to various biological effects. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by disrupting the redox balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). The iron complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the growth of bacteria by disrupting iron metabolism. The zinc complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the activity of metalloenzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. However, the limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination.

Future Directions

There are several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research. One direction is to study the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in catalytic reactions. Another direction is to study the effect of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) metal complexes on various biological systems such as enzymes, proteins, and DNA. Additionally, the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in drug delivery systems and imaging agents can also be explored.
Conclusion:
In conclusion, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry. The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. The limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination. Several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research include studying its potential use in catalytic reactions, its effect on various biological systems, and its use in drug delivery systems and imaging agents.

Synthesis Methods

The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base such as sodium hydroxide. The reaction yields 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) as a yellow solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in various fields such as catalysis, bioinorganic chemistry, and medicinal chemistry. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to form stable complexes with various metal ions such as copper, iron, and zinc, making it a potential candidate for catalytic reactions. In bioinorganic chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been used as a chelating agent for metal ions in enzymes and proteins. In medicinal chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been studied for its potential use in cancer therapy and neurodegenerative diseases.

properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-4-ylmethyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-7-12(22)15(17(24)20-9)14(11-3-5-19-6-4-11)16-13(23)8-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHJAYPEIUZAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=NC=C2)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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